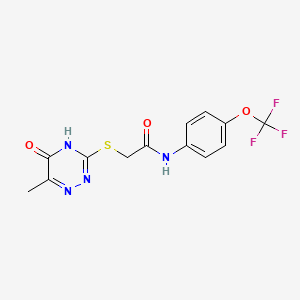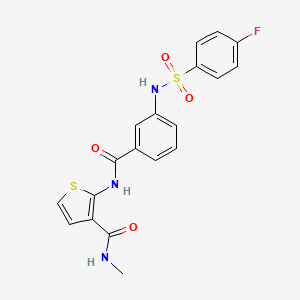![molecular formula C17H19N3O B2373729 3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile CAS No. 2411262-30-9](/img/structure/B2373729.png)
3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound is commonly referred to as AZQ or C-1311 and has been studied extensively for its pharmacological properties.
作用机制
The mechanism of action of 3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile involves the induction of apoptosis in cancer cells. This compound activates caspase-3 and caspase-9 pathways, which are responsible for initiating the programmed cell death process. Additionally, it blocks the cell cycle at the G2/M phase, which inhibits the growth and proliferation of cancer cells. The exact mechanism of action of this compound is still under investigation, and further studies are required to fully understand its pharmacological properties.
Biochemical and Physiological Effects:
3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile has been found to exhibit cytotoxic activity against cancer cells, but it also has some biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, which leads to the activation of the p38 MAPK pathway. This pathway is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, this compound has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. These effects suggest that 3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile has potential applications in cancer therapy.
实验室实验的优点和局限性
The advantages of using 3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile in lab experiments include its cytotoxic activity against cancer cells and its ability to induce apoptosis. Additionally, it has been found to inhibit the activity of topoisomerase II, which is an important enzyme involved in DNA replication and repair. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity. Further studies are required to fully understand the pharmacological properties of this compound and its potential applications in cancer therapy.
未来方向
There are several future directions for the study of 3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile. One direction is to investigate its potential applications in combination therapy with other anticancer drugs. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models to determine its safety and efficacy. Additionally, further studies are required to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Finally, the development of new and improved synthesis methods for this compound may lead to its increased availability and potential for clinical use.
合成方法
The synthesis method of 3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile involves the reaction of 2-methylpropylamine with 6-chloroquinoline-3-carbaldehyde to form 3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbaldehyde. This intermediate compound is then reacted with potassium cyanide to yield the final product, 3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile. The synthesis of this compound is complex and requires expertise in organic chemistry.
科学研究应用
3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile has been studied for its potential applications in cancer treatment. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Studies have shown that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. Additionally, it has been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase. These findings suggest that 3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile has promising applications in cancer therapy.
属性
IUPAC Name |
3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12(2)9-20-10-15(20)11-21-16-6-14-5-13(7-18)3-4-17(14)19-8-16/h3-6,8,12,15H,9-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRJCVOYRWNLDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CN=C3C=CC(=CC3=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2373647.png)
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B2373650.png)
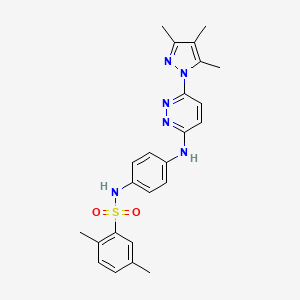

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2373656.png)
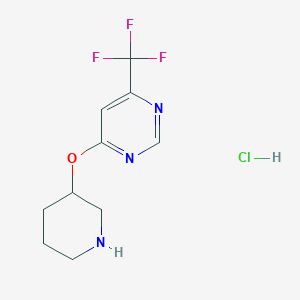
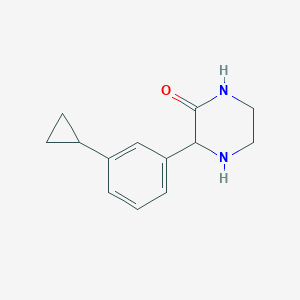

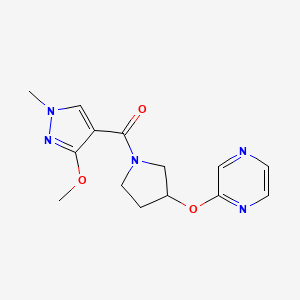
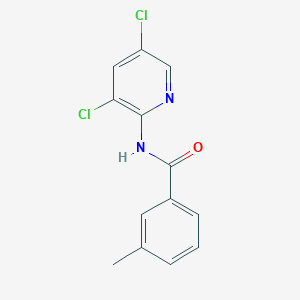

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2373667.png)
